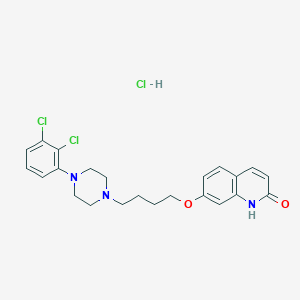

Dehydro Aripiprazole Hydrochloride

描述

Dehydro Aripiprazole Hydrochloride is an active metabolite of Aripiprazole, an atypical antipsychotic agent. It is formed primarily through the metabolic actions of cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . This compound retains similar pharmacological properties to its parent compound, Aripiprazole, and is known for its antipsychotic activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Aripiprazole Hydrochloride involves the dehydrogenation of Aripiprazole. This process is typically catalyzed by the hepatic enzymes CYP3A4 and CYP2D6 . The reaction conditions often include the use of acetonitrile under basic conditions for protein precipitation and separation on an octadecylsilyl column filled with 3-µm particles using an isocratic mixture of 30% acetonitrile containing 0.1% formic acid .

Industrial Production Methods

Industrial production of this compound focuses on optimizing the yield and purity of the compound. One method involves reducing the particle size of Aripiprazole to minimize the formation of unwanted dehydro impurities . This process includes reacting 1-(2,3-dichlorphenyl)piperazine or its salt with specific reagents under controlled conditions .

化学反应分析

Types of Reactions

Dehydro Aripiprazole Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion to epoxide metabolites.

Reduction: Formation of reduced metabolites.

Substitution: Formation of glutathione conjugates.

Common Reagents and Conditions

Common reagents used in these reactions include glutathione for conjugation reactions and various oxidizing agents for the formation of epoxide metabolites . The conditions typically involve enzymatic catalysis by CYP3A4 and CYP2D6 .

Major Products Formed

The major products formed from these reactions include epoxide metabolites and glutathione conjugates .

科学研究应用

Pharmacological Profile

Dehydro Aripiprazole is formed through metabolic processes involving cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, which convert aripiprazole into its active metabolite . This compound exhibits a pharmacological profile that contributes to the overall therapeutic effects of aripiprazole, including:

- Dopamine D2 receptor partial agonism: This action helps modulate dopaminergic activity, which is beneficial in treating conditions like schizophrenia and bipolar disorder .

- Serotonin receptor interactions: Dehydro Aripiprazole also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, contributing to its efficacy in mood stabilization .

Psychiatric Disorders

This compound plays a role in the treatment of various psychiatric conditions through its parent compound, aripiprazole. The following conditions benefit from this drug:

- Schizophrenia: Used as a first-line treatment option, aripiprazole and its metabolite help manage symptoms effectively.

- Bipolar Disorder: It is effective in treating manic episodes and as a maintenance therapy to prevent relapse.

- Major Depressive Disorder: As an adjunctive treatment, it enhances the efficacy of antidepressants .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Dehydro Aripiprazole is essential for optimizing dosing regimens. Key points include:

- Bioavailability: Dehydro Aripiprazole represents approximately 40% of the area under the curve (AUC) for aripiprazole in plasma at steady-state concentrations .

- Half-life: The half-life of Dehydro Aripiprazole contributes to the prolonged effects observed with aripiprazole treatments.

Data Table: Comparison of Aripiprazole and Dehydro Aripiprazole

| Feature | Aripiprazole | Dehydro Aripiprazole |

|---|---|---|

| Chemical Structure | C23H27Cl2N3O2 | C23H26Cl3N3O2 |

| Mechanism of Action | Partial agonist at D2 | Active metabolite with similar actions |

| Indications | Schizophrenia, bipolar | Supports aripiprazole's effects |

| Metabolism | CYP3A4, CYP2D6 | Formed from aripiprazole |

| Plasma Concentration Contribution | 100% | ~40% |

Case Study 1: Pregnancy and Lactation

A study reported on a woman with paranoid schizophrenia who continued long-acting injectable aripiprazole during pregnancy. After delivery, she breastfed while receiving adjusted doses. The infant's growth remained normal, suggesting that Dehydro Aripiprazole did not adversely affect lactation or infant development .

Case Study 2: Prolactin Levels

A retrospective analysis indicated that patients on high-dose aripiprazole experienced significantly lower prolactin levels compared to those on other antipsychotics. This finding underscores the importance of monitoring hormonal levels when using Dehydro Aripiprazole as part of treatment regimens .

作用机制

相似化合物的比较

Similar Compounds

Aripiprazole: The parent compound with similar pharmacological properties.

Haloperidol: Another antipsychotic with a different mechanism of action, primarily acting as a dopamine D2 receptor antagonist.

Risperidone: An atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptor antagonism.

Uniqueness

Dehydro Aripiprazole Hydrochloride is unique due to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, which distinguishes it from other antipsychotics that primarily act as antagonists . This unique mechanism contributes to its efficacy and favorable side effect profile .

生物活性

Dehydro Aripiprazole Hydrochloride is a significant metabolite of the atypical antipsychotic aripiprazole. Understanding its biological activity is crucial for elucidating its pharmacological properties and therapeutic potential. This article explores the biological activity of Dehydro Aripiprazole, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

Dehydro Aripiprazole is formed through the metabolic conversion of aripiprazole via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It retains significant pharmacological activity, acting as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors. This dual action contributes to its efficacy in managing psychiatric disorders such as schizophrenia and bipolar disorder.

Chemical Structure

- Molecular Formula : C23H27Cl2N3O2

- Molecular Weight : 490.88 g/mol

- CAS Number : 1215383-78-0

Pharmacokinetics

The pharmacokinetics of Dehydro Aripiprazole have been studied extensively, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 87% |

| Peak Plasma Concentration | 3–5 hours post-administration |

| Half-life | ~95 hours for Dehydro Aripiprazole |

| Volume of Distribution | 404 L |

Dehydro Aripiprazole accounts for about 40% of the area under the curve (AUC) of the parent drug in plasma at steady state, indicating its relevance in therapeutic outcomes .

Clinical Studies and Findings

Several studies have investigated the pharmacological effects and safety profile of Dehydro Aripiprazole in various populations.

1. Pharmacogenomics and Dosing Adjustments

A study demonstrated that physiologically based pharmacokinetic (PBPK) models could predict the pharmacokinetics of aripiprazole and Dehydro Aripiprazole based on CYP2D6 phenotypes. For instance:

- Poor metabolizers may require a maximum daily dose adjustment to 10 mg to avoid adverse effects.

- Intermediate and ultra-rapid metabolizers do not require dosage adjustments .

2. Hepatic and Renal Impairment Studies

Research has shown that hepatic impairment significantly affects the pharmacokinetics of aripiprazole but not necessarily that of Dehydro Aripiprazole:

- In patients with severe hepatic impairment, the mean total Cmax of aripiprazole was lower compared to those with normal function .

- No significant differences were observed in the pharmacokinetics between groups with normal renal function versus those with severe renal impairment .

Case Study: Massive Overdose

A notable case involved a toddler who experienced prolonged lethargy and extrapyramidal symptoms following a massive overdose of aripiprazole. This incident highlighted the importance of monitoring plasma levels of both aripiprazole and its active metabolite Dehydro Aripiprazole in overdose scenarios .

属性

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648054 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008531-60-9 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。